1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (CAS 91221-46-4), commonly known as BPTPE, is a high-purity (≥98% HPLC) triphenylethylene bisphenol utilized primarily as a specialized monomer in advanced polymer synthesis and as a benchmark angular estrogen in pharmacological research. Unlike simpler bisphenols such as Bisphenol A (BPA), BPTPE features a bulky, angular triphenylethylene core that imparts unique steric properties, making it valuable as a structural modifier in polycarbonates and epoxies, and as a selective estrogen receptor (ER) partial agonist. Commercially available as a stable powder with established solubility in DMSO (2 mg/mL), BPTPE is synthesized via highly efficient McMurry coupling, ensuring reliable batch-to-batch reproducibility for both industrial materials science and sensitive in vitro endocrine models.
Substituting BPTPE with generic planar bisphenols (like BPA) or standard full estrogen agonists (like 17β-estradiol or Z2OHTPE) fundamentally compromises application-critical performance. In polymer chemistry, the lack of the angular triphenylethylene moiety in BPA alters the free volume and thermal stability of the resulting resins. In pharmacological assays, planar estrogens rapidly induce the unfolded protein response (UPR) and apoptosis within 3 days in endocrine-resistant models. In contrast, BPTPE's specific angular geometry forces a unique hydrogen-bonding interaction with the ERα ligand-binding domain, intentionally delaying UPR and apoptosis to beyond 7 days. Substituting BPTPE with full agonists or complete antagonists eliminates this delayed-response window, ruining temporal studies of cellular stress and rendering the compound non-interchangeable for precise assay development [1].
When sourcing BPTPE as a precursor for downstream polymer or derivative synthesis, the compound demonstrates exceptional manufacturability. Utilizing a titanium tetrachloride/zinc-mediated McMurry coupling reaction in tetrahydrofuran, BPTPE can be synthesized with a 96% yield under standard reflux conditions [1]. This significantly outperforms the typical 60-80% yields often observed in the synthesis of more sterically hindered or complex bisphenol analogs, ensuring high material throughput and cost-effective scalability for bulk procurement.
| Evidence Dimension | Chemical synthesis yield (McMurry reaction) |
| Target Compound Data | 96% yield |
| Comparator Or Baseline | Standard complex bisphenol synthesis baselines (typically 60-80%) |
| Quantified Difference | 16-36% higher yield, ensuring superior process scalability |
| Conditions | TiCl4/Zn in THF at 0°C to reflux for 2 h |
High-yield synthesis routes guarantee reliable commercial availability and batch-to-batch consistency for industrial and laboratory buyers.
In endocrine-resistant breast cancer models (MCF-7:5C), BPTPE exhibits a highly differentiated temporal profile compared to planar estrogens. While 17β-estradiol (E2) and the angular full agonist Z2OHTPE induce positive Annexin V staining (apoptosis) within 3 days of treatment, BPTPE acts initially as an antiestrogen and delays apoptosis induction until after 7 to 14 days of continuous exposure[1]. This delayed induction of the unfolded protein response (UPR) makes BPTPE an irreplaceable benchmark for researchers requiring a prolonged observational window to study cellular stress mechanisms.
| Evidence Dimension | Time to positive Annexin V staining (apoptosis induction) |
| Target Compound Data | >7 days |
| Comparator Or Baseline | 17β-estradiol (E2) and Z2OHTPE (≤3 days) |
| Quantified Difference | BPTPE delays apoptosis by at least 4 additional days compared to E2 and Z2OHTPE |
| Conditions | MCF-7:5C LTED cells treated with 1 nM to 1 µM concentrations |
Procuring BPTPE provides a specific delayed-response temporal window that cannot be achieved with standard planar estrogens or full agonists.
BPTPE's unique partial agonist behavior is driven by its specific molecular geometry, which dictates its binding within the ERα ligand-binding domain. Unlike the estrogen mimic TTC-352, which forms a hydrogen bond with Glu353 to seal the domain and trigger rapid UPR, BPTPE's angular phenolic OH group specifically forms a hydrogen bond with Thr347 [1]. This interaction disrupts the stabilizing Asp351-to-Helix 12 (H12) network, preventing H12 from adopting a fully active conformation. This precise structural mechanism is the quantitative basis for its delayed activity profile.
| Evidence Dimension | Primary hydrogen bond target in ERα ligand-binding domain |
| Target Compound Data | Thr347 (disrupts Asp351-to-H12 interaction) |
| Comparator Or Baseline | TTC-352 (targets Glu353, allowing Asp351-to-H12 interaction) |
| Quantified Difference | Distinct H-bond targeting shifts the complex from a rapid full agonist (TTC-352) to a delayed partial agonist (BPTPE) |
| Conditions | Molecular dynamics and ERα binding assays |
Buyers developing highly specific ER modulators must select BPTPE to intentionally target Thr347 and achieve partial agonism.
For laboratories standardizing endocrine assays, BPTPE provides highly reproducible intermediate transcriptional activation, distinguishing it from both full agonists and complete antagonists. In MCF-7:WS8 and MCF-7:5C cell lines, 24-hour treatment with BPTPE induces a controlled, partial increase in the mRNA levels of estrogen-responsive genes TFF1 and GREB1. In direct contrast, treatment with the full agonist TTC-352 (at 10^-6 M) or E2 results in a complete, maximum increase in these mRNA levels[1]. This predictable sub-maximal response confirms BPTPE's utility as a precision calibration tool for titrating gene expression without oversaturating the receptor pathway, ensuring high assay reproducibility.
| Evidence Dimension | TFF1 and GREB1 mRNA expression levels |
| Target Compound Data | Partial, controlled increase |
| Comparator Or Baseline | TTC-352 and E2 (complete, maximum increase) |
| Quantified Difference | BPTPE produces significantly lower (P < 0.05) and reproducible sub-maximal transcriptional activation compared to TTC-352 or E2 |
| Conditions | MCF-7:WS8 and MCF-7:5C cells, 24-hour treatment at 1 µM |
BPTPE is the exact compound required when a standardized assay demands reproducible, sub-maximal transcriptional activation rather than an all-or-nothing response.
Due to its unique ability to delay apoptosis and UPR induction beyond 7 days (unlike E2 or Z2OHTPE, which act within 3 days), BPTPE is the optimal benchmark compound for in vitro pharmacological assays studying the temporal dynamics of endocrine resistance and cellular stress in breast cancer models[1].
Leveraging its high-yield (96%) McMurry coupling synthesis route, BPTPE serves as a highly processable, sterically hindered bisphenol monomer. It is ideal for procurement in the development of specialized polycarbonates, epoxies, and polymer additives where the angular triphenylethylene core is required to modify free volume and thermal properties [2].
Because BPTPE specifically targets the Thr347 residue (disrupting the Asp351-to-H12 interaction) rather than Glu353, it is uniquely suited for structural biology and molecular dynamics studies aiming to design novel selective estrogen receptor modulators (SERMs) that require partial agonist profiles [3].